[2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenyl] acetate
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Overview
Description
2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to form the oxadiazole ring. The final step involves the esterification of the phenyl group with acetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled is common to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The acetate group can be hydrolyzed in vivo to release the active compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-Methoxyphenethylamine
- 2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE is unique due to its combination of an oxadiazole ring and a methoxyphenyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
901886-16-6 |
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Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
[2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenyl] acetate |
InChI |
InChI=1S/C19H16N2O4/c1-13(22)24-17-6-4-3-5-16(17)19-20-18(21-25-19)12-9-14-7-10-15(23-2)11-8-14/h3-12H,1-2H3/b12-9+ |
InChI Key |
AEDWSBQYXQHWHA-FMIVXFBMSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)C=CC3=CC=C(C=C3)OC |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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